N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid HBED is an iron chelator used for treatment of chronic iron overload and acute iron poisoning.
Brand Name: Vulcanchem
CAS No.: 35998-29-9
VCID: VC0529774
InChI: InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28)
SMILES: C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O
Molecular Formula: C20H24N2O6
Molecular Weight: 388.4 g/mol

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

CAS No.: 35998-29-9

Inhibitors

VCID: VC0529774

Molecular Formula: C20H24N2O6

Molecular Weight: 388.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid - 35998-29-9

CAS No. 35998-29-9
Product Name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Molecular Formula C20H24N2O6
Molecular Weight 388.4 g/mol
IUPAC Name 2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28)
Standard InChIKey GRUVVLWKPGIYEG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O
Canonical SMILES C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O
Appearance Solid powder
Description HBED is an iron chelator used for treatment of chronic iron overload and acute iron poisoning.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms HBED
N,N'-bis(2-hydroxybenzyl)ethylenediamine diacetic acid
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Reference 1: Cuccurullo V, Di Stasio GD, Mansi L. Nuclear Medicine in Prostate Cancer: A New Era for Radiotracers. World J Nucl Med. 2018 Apr-Jun;17(2):70-78. doi: 10.4103/wjnm.WJNM_54_17. Review. PubMed PMID: 29719480; PubMed Central PMCID: PMC5905261.
2: Bailey J, Piert M. Performance of (68)Ga-PSMA PET/CT for Prostate Cancer Management at Initial Staging and Time of Biochemical Recurrence. Curr Urol Rep. 2017 Sep 9;18(11):84. doi: 10.1007/s11934-017-0736-1. Review. PubMed PMID: 28889366.
3: von Eyben FE, Picchio M, von Eyben R, Rhee H, Bauman G. (68)Ga-Labeled Prostate-specific Membrane Antigen Ligand Positron Emission Tomography/Computed Tomography for Prostate Cancer: A Systematic Review and Meta-analysis. Eur Urol Focus. 2016 Nov 15. pii: S2405-4569(16)30160-2. doi: 10.1016/j.euf.2016.11.002. [Epub ahead of print] Review. PubMed PMID: 28753806.
4: Knorr K, Eiber M, Maurer T, Wester HJ, Scheidhauer K. [PET-CT and PET-MRI of the prostate : From (18)F-FDG to (68)Ga-PSMA]. Radiologe. 2017 Aug;57(8):631-636. doi: 10.1007/s00117-017-0276-1. Review. German. PubMed PMID: 28688023.
5: Fitzpatrick C, Lynch O, Marignol L. (68)Ga-PSMA-PET/CT Has a Role in Detecting Prostate Cancer Lesions in Patients with Recurrent Disease. Anticancer Res. 2017 Jun;37(6):2753-2760. Review. PubMed PMID: 28551611.
6: Michaud L, Touijer KA. Molecular imaging for prostate cancer: Performance analysis of (68)Ga-PSMA PET/CT versus choline PET/CT. Actas Urol Esp. 2017 Jun;41(5):292-299. doi: 10.1016/j.acuro.2016.09.015. Epub 2016 Nov 30. Review. English, Spanish. PubMed PMID: 27912910.
7: Rauscher I, Eiber M, Jilg CA, Gschwend JE, Maurer T. [PSMA-radioguided surgery in localized recurrent prostate cancer : Current and future aspects]. Urologe A. 2017 Jan;56(1):18-23. doi: 10.1007/s00120-016-0275-2. Review. German. PubMed PMID: 27885455.
8: Schreiter V, Reimann C, Geisel D, Schreiter NF. Nuclear Medicine Imaging of Prostate Cancer. Rofo. 2016 Nov;188(11):1037-1044. Epub 2016 Jun 14. Review. PubMed PMID: 27299668.
9: Incerti E, Mapelli P, Gianolli L, Picchio M. PET imaging for lymph node dissection in prostate cancer. World J Urol. 2017 Apr;35(4):507-515. doi: 10.1007/s00345-016-1954-8. Epub 2016 Oct 17. Review. PubMed PMID: 27752756.
10: Kratochwil C, Afshar-Oromieh A, Kopka K, Haberkorn U, Giesel FL. Current Status of Prostate-Specific Membrane Antigen Targeting in Nuclear Medicine: Clinical Translation of Chelator Containing Prostate-Specific Membrane Antigen Ligands Into Diagnostics and Therapy for Prostate Cancer. Semin Nucl Med. 2016 Sep;46(5):405-18. doi: 10.1053/j.semnuclmed.2016.04.004. Review. PubMed PMID: 27553466.
11: Düwel C, Eiber M, Maurer T. [Will 68Ga-PSMA PET become the New Imaging Standard for Prostate Cancer?]. Aktuelle Urol. 2016 Sep;47(5):378-82. doi: 10.1055/s-0042-110982. Epub 2016 Jul 28. Review. German. PubMed PMID: 27467591.
12: Perera M, Papa N, Christidis D, Wetherell D, Hofman MS, Murphy DG, Bolton D, Lawrentschuk N. Sensitivity, Specificity, and Predictors of Positive (68)Ga-Prostate-specific Membrane Antigen Positron Emission Tomography in Advanced Prostate Cancer: A Systematic Review and Meta-analysis. Eur Urol. 2016 Dec;70(6):926-937. doi: 10.1016/j.eururo.2016.06.021. Epub 2016 Jun 28. Review. PubMed PMID: 27363387.
13: Rauscher I, Maurer T, Fendler WP, Sommer WH, Schwaiger M, Eiber M. (68)Ga-PSMA ligand PET/CT in patients with prostate cancer: How we review and report. Cancer Imaging. 2016 Jun 8;16(1):14. doi: 10.1186/s40644-016-0072-6. Review. PubMed PMID: 27277843; PubMed Central PMCID: PMC4898465.
14: Maurer T, Eiber M, Schwaiger M, Gschwend JE. Current use of PSMA-PET in prostate cancer management. Nat Rev Urol. 2016 Apr;13(4):226-35. doi: 10.1038/nrurol.2016.26. Epub 2016 Feb 23. Review. PubMed PMID: 26902337.
15: Hellwig D, Moosbauer J, Eilles C. [Ga-68-PSMA PET/CT for prostate cancer]. Aktuelle Urol. 2014 Nov;45(6):457-63. doi: 10.1055/s-0034-1395529. Epub 2014 Dec 17. Review. German. PubMed PMID: 25518963.
16: Cho SY, Szabo Z. Molecular imaging of urogenital diseases. Semin Nucl Med. 2014 Mar;44(2):93-109. doi: 10.1053/j.semnuclmed.2013.10.008. Review. PubMed PMID: 24484747; PubMed Central PMCID: PMC3912464.
17: Mease RC, Foss CA, Pomper MG. PET imaging in prostate cancer: focus on prostate-specific membrane antigen. Curr Top Med Chem. 2013;13(8):951-62. Review. PubMed PMID: 23590171; PubMed Central PMCID: PMC4067736.
18: Leung K. (68)Ga-N,N’-bis[2-Hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N’-diacetic acid-polyethylene glycol-single-chain Cys-tagged vascular endothelial growth factor-121. 2010 Dec 18 [updated 2011 Feb 17]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK52786/ PubMed PMID: 21348057.
19: Leung K. (68)Ga-Labeled anti-EpCAM diabody against epithelial cell adhesion molecule. 2010 Aug 6 [updated 2010 Nov 19]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK49245/ PubMed PMID: 21089232.
20: Cohen AR, Galanello R, Pennell DJ, Cunningham MJ, Vichinsky E. Thalassemia. Hematology Am Soc Hematol Educ Program. 2004:14-34. Review. PubMed PMID: 15561674.
PubChem Compound 37336
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator